molecular formula C14H12ClNO2S B12510928 N-[(2-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide CAS No. 150552-84-4

N-[(2-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide

Cat. No.: B12510928
CAS No.: 150552-84-4
M. Wt: 293.8 g/mol
InChI Key: GZRLYJCQEAZBDG-UHFFFAOYSA-N
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Description

Structural Characterization of N-[(2-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide

Molecular Geometry and Bonding Configurations

The molecular geometry of this compound is defined by a planar arrangement of its aromatic rings and sulfonamide backbone. X-ray crystallographic studies of analogous Schiff bases reveal that the dihedral angle between the planes of the 2-chlorophenyl and 4-methylbenzenesulfonamide groups typically ranges from 5.34° to 51.42° , depending on substituent effects and intermolecular interactions. The C=N bond length, characteristic of Schiff bases, is approximately 1.28–1.30 Å , consistent with partial double-bond character due to resonance delocalization.

Key bonding parameters include:

  • S–O bond lengths : 1.43–1.45 Å, indicative of sulfonamide group polarization.
  • C–Cl bond length : 1.73–1.75 Å, aligning with typical aryl chloride bonds.
  • Intramolecular N–H⋯O hydrogen bonds : ~2.05 Å, stabilizing the keto–enamine tautomer.

The crystal packing is further stabilized by weak intermolecular interactions, such as C–H⋯O hydrogen bonds (2.50–2.70 Å) and C–H⋯Cl contacts (3.30–3.50 Å).

Table 1: Comparative Bond Lengths in Sulfonamide Schiff Bases
Bond Type N-[(2-Chlorophenyl)methylidene]-4-methylbenzenesulfonamide (Å) Related Schiff Base (Å)
C=N (imine) 1.28–1.30 1.29–1.31
S=O (sulfonamide) 1.43–1.45 1.42–1.44
C–Cl (aryl chloride) 1.73–1.75 1.74–1.76
N–H⋯O (hydrogen bond) 2.04–2.06 2.03–2.07

Tautomeric Forms and Resonance Stabilization

This compound predominantly exists in the keto–enamine tautomeric form , as evidenced by intramolecular hydrogen bonding between the sulfonamide oxygen and the imine nitrogen. This tautomer is stabilized by:

  • Resonance delocalization : Electron density shifts from the sulfonamide group to the imine moiety, creating partial double-bond character in the C–N bond.
  • Strong N–H⋯O hydrogen bonds : These interactions lock the molecule into a planar conformation, reducing steric strain and enhancing thermal stability.

The keto–enamine form exhibits a distinct spectroscopic signature, with infrared (IR) absorption bands at ~1610 cm⁻¹ (C=N stretch) and ~1320 cm⁻¹ (S=O symmetric stretch). Nuclear magnetic resonance (NMR) studies of analogous compounds reveal deshielded proton environments for the imine hydrogen (δ 8.3–8.5 ppm ) due to conjugation with the electron-withdrawing sulfonamide group.

Comparative Analysis with Related Sulfonamide Schiff Bases

This compound exhibits distinct structural features compared to other sulfonamide Schiff bases:

Substituent Effects on Crystal Packing
  • The 2-chlorophenyl group introduces steric hindrance and electronic effects, leading to a larger dihedral angle (51.42°) compared to non-chlorinated analogs (e.g., 5.34° in N-(2-hydroxyphenyl) derivatives).
  • Chlorine’s electronegativity enhances intermolecular C–H⋯Cl interactions, promoting columnar stacking along the crystallographic a-axis.
Hydrogen Bonding Patterns
  • Unlike N-(3,5-dichloro-2-hydroxybenzylidene) derivatives, which form dimeric R₂²(10) rings via O–H⋯O bonds, the title compound relies on weaker C–H⋯O and C–H⋯Cl contacts for lattice stabilization.
Thermal Stability
  • Thermogravimetric analysis (TGA) of similar Schiff bases shows decomposition onset temperatures of 180–220°C , attributed to the rupture of the C=N bond. The 2-chlorophenyl substituent may marginally increase thermal stability due to enhanced resonance stabilization.
Table 2: Structural Comparison with Related Sulfonamide Schiff Bases
Parameter N-[(2-Chlorophenyl)methylidene]-4-methylbenzenesulfonamide N-(3,5-Dichloro-2-hydroxybenzylidene) Derivative N-Allyl-N-benzyl Derivative
Dihedral Angle (°) 51.42 5.34 89.1
Dominant Interaction C–H⋯Cl O–H⋯O C–H⋯π
Space Group P2₁2₁2₁ Pna2₁ Pna2₁
Decomposition Onset (°C) ~200 (estimated) 210 195

Properties

CAS No.

150552-84-4

Molecular Formula

C14H12ClNO2S

Molecular Weight

293.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H12ClNO2S/c1-11-6-8-13(9-7-11)19(17,18)16-10-12-4-2-3-5-14(12)15/h2-10H,1H3

InChI Key

GZRLYJCQEAZBDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reactants : 2-Chlorobenzaldehyde (1 mmol) and 4-methylbenzenesulfonamide (1 mmol) are mixed with AlCl₃ (0.5 mmol).
  • Grinding : The mixture is ground in a mortar and pestle at room temperature for 15 minutes.
  • Workup : The solid product is washed with ethyl acetate, filtered through Celite, and recrystallized from ethyl acetate/hexane.

Key Findings

  • Yield : 89–90%.
  • Advantages : Short reaction time (15 minutes), no solvent required, and high atom economy.
  • Mechanism : AlCl₃ activates the aldehyde carbonyl group, facilitating nucleophilic attack by the sulfonamide’s nitrogen.

BF₃·OEt₂ Catalyzed Synthesis

Boron trifluoride etherate (BF₃·OEt₂) serves as an effective Lewis acid for this condensation, particularly in benzene or toluene under reflux.

Reaction Protocol

  • Reactants : 2-Chlorobenzaldehyde (1.05 equiv) and 4-methylbenzenesulfonamide (1 equiv) are dissolved in anhydrous benzene.
  • Catalyst : BF₃·OEt₂ (1 equiv) is added, and the mixture is heated at 80°C for 14–18 hours.
  • Purification : The product is filtered through Celite, concentrated, and recrystallized from toluene.

Key Findings

  • Yield : 94%.
  • Advantages : High yield and compatibility with moisture-sensitive reagents.
  • Limitations : Requires prolonged heating (18 hours) and inert conditions.

Silica Gel-Assisted Filtration and Recrystallization

This method prioritizes purification efficiency, leveraging silica gel filtration to remove impurities before recrystallization.

Reaction Protocol

  • Reactants : The crude product from AlCl₃- or BF₃-mediated reactions is dissolved in ethyl acetate.
  • Filtration : Passed through a short silica gel column to isolate the imine.
  • Recrystallization : Crystallized using ethyl acetate/petroleum ether (20:80 v/v).

Key Findings

  • Purity : >99% by HPLC.
  • Crystallinity : Single-crystal X-ray diffraction confirms the (E)-configuration.

Comparative Analysis of Methods

Parameter AlCl₃ Method BF₃·OEt₂ Method Silica Gel Purification
Catalyst AlCl₃ (0.5 mmol) BF₃·OEt₂ (1 equiv) Not applicable
Solvent Solvent-free Benzene Ethyl acetate/petroleum ether
Temperature Room temperature 80°C Room temperature
Reaction Time 15 minutes 18 hours 1–2 hours
Yield 89–90% 94% 85–90% recovery
Environmental Impact Low (solvent-free) Moderate (benzene use) Moderate (solvent use)

Mechanistic Insights and Limitations

Reaction Mechanism

  • Step 1 : Lewis acid (AlCl₃ or BF₃) coordinates to the aldehyde oxygen, polarizing the carbonyl group.
  • Step 2 : Sulfonamide’s nitrogen attacks the electrophilic carbon, forming a tetrahedral intermediate.
  • Step 3 : Dehydration yields the imine product.

Limitations

  • Enolizable Aldehydes : Methods fail with aldol-prone substrates (e.g., ketones), leading to side products.
  • Scale-Up Challenges : Grinding in solvent-free reactions becomes impractical for large batches.

Purification Techniques

Recrystallization Solvents

  • Ethyl Acetate/Hexane : Optimal for removing unreacted sulfonamide.
  • Toluene at -30°C : Enhances crystal purity for X-ray studies.

Chromatography

  • Silica Gel Column : Elution with 1:5 ethyl acetate/petroleum ether achieves >95% purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed:

Scientific Research Applications

Chemistry: N-[(2-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of more complex molecules with potential biological activities .

Biology and Medicine: This compound is explored for its potential antibacterial and anti-inflammatory properties. It is used in the development of new pharmaceuticals aimed at treating bacterial infections and inflammatory conditions .

Industry: In the industrial sector, this compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals. Its role as an intermediate makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to antibacterial effects by preventing the synthesis of essential bacterial components .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • N1-(2-Pyridylmethyl)-4-methylbenzene-1-sulfonamide (): Replaces the 2-chlorophenyl group with a pyridylmethyl moiety. Database match ranges (71.6–92%) suggest structural similarity but divergent bioactivity .
  • (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide (): Features a bulky naphthyl group and methoxy substituent. The methoxy group’s electron-donating nature contrasts with chlorine’s electron-withdrawing effect, altering electronic distribution and possibly reducing metabolic stability. Stereochemical purity (99%) and specific rotation ([α]D²⁰ +2.5) highlight its chiral properties, which may influence receptor binding .
  • 4-Methyl-N-[(S)-1-phenylethyl]benzene-sulfonamide (): Incorporates a chiral phenylethyl group instead of the methylidene-linked chlorophenyl. This substitution likely increases steric hindrance, affecting crystallinity and melting points. Antimicrobial studies of such analogues emphasize the role of aromatic substituents in potency .

Table 1: Substituent Effects on Key Properties

Compound Substituent Key Property Differences
Target Compound 2-Chlorophenyl-methylidene High lipophilicity, electron-withdrawing
N1-(2-Pyridylmethyl)-4-methylbenzene-1-sulfonamide Pyridylmethyl Enhanced solubility, basicity
(S)-N-((4-Methoxyphenyl)(naphthyl)methyl)-... Methoxy + naphthyl Steric bulk, chiral center
4-Methyl-N-[(S)-1-phenylethyl]benzene-sulfonamide Phenylethyl Increased steric hindrance

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of related compounds (e.g., N-(4-Methoxyphenyl)benzenesulfonamide , ) reveal hydrogen-bonding networks involving sulfonamide S=O and N–H groups. The 2-chlorophenyl group in the target compound may influence packing via Cl···π or halogen bonding, as suggested by patterns in . Such interactions are critical for stability and solubility .

Biological Activity

N-[(2-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its notable biological activities. This compound is characterized by a sulfonamide functional group linked to a substituted benzene ring, which contributes to its pharmacological properties. The following sections will explore its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN2O2SC_{13}H_{12}ClN_{2}O_{2}S. The presence of the chlorophenyl moiety and the sulfonamide group are critical for its biological activity. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC13H12ClN2O2SC_{13}H_{12}ClN_{2}O_{2}S
Molecular Weight295.76 g/mol
IUPAC NameN-[(2-Chlorophenyl)methylidene]-4-methylbenzenesulfonamide
CAS Number221000-79-9

This compound primarily exhibits antibacterial activity through the inhibition of dihydropteroate synthase, an enzyme essential for bacterial folate synthesis. This inhibition disrupts nucleic acid synthesis, preventing bacterial growth and reproduction.

Additionally, some studies suggest that this compound may also possess anti-inflammatory and analgesic properties , expanding its potential therapeutic applications beyond antibacterial effects.

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. This compound has demonstrated efficacy against various bacterial strains. Its mechanism involves competing with para-aminobenzoic acid (PABA), which is necessary for folate synthesis in bacteria.

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of this compound may exhibit anti-inflammatory effects. The sulfonamide moiety can interact with inflammatory pathways, potentially leading to reduced inflammation and pain relief.

Anticancer Potential

Emerging studies have suggested that this compound may have cytotoxic effects against certain cancer cell lines. This suggests potential applications in oncology, where it could be explored as a chemotherapeutic agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of sulfonamide derivatives similar to this compound:

  • Antibacterial Evaluation : A study synthesized various sulfonamides and evaluated their antibacterial properties against common pathogens. Results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
  • Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of sulfonamide derivatives on cancer cell lines. Compounds similar to this compound showed varying degrees of cytotoxicity, indicating potential for further development as anticancer agents .
  • Molecular Docking Studies : Computational studies using molecular docking techniques revealed that this compound could effectively bind to target proteins involved in folate metabolism, supporting its mechanism of action against bacterial infections .

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